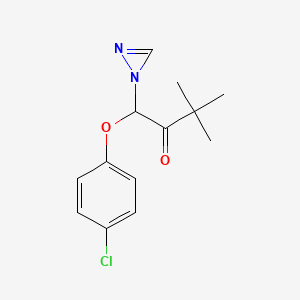
1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group, a diazirene ring, and a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with an appropriate alkylating agent, such as 1-bromo-3,3-dimethylbutan-2-one, under basic conditions (e.g., sodium hydroxide) to form the chlorophenoxy intermediate.
Introduction of the Diazirene Ring: The chlorophenoxy intermediate is then reacted with a diazirene precursor, such as 1H-diazirene-1-carboxylic acid, under acidic conditions (e.g., hydrochloric acid) to introduce the diazirene ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a photoaffinity label to study protein-ligand interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly as a molecular probe.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). The diazirene ring can undergo photolysis to generate reactive intermediates that can covalently modify nearby biomolecules, such as proteins or nucleic acids. This property makes it useful as a photoaffinity label in biochemical studies.
Comparison with Similar Compounds
1-(4-Bromophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(4-Methoxyphenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one: Similar structure with a methoxy group instead of chlorine.
1-(4-Nitrophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one: Similar structure with a nitro group instead of chlorine.
Uniqueness: 1-(4-Chlorophenoxy)-1-(1H-diaziren-1-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenoxy group and the diazirene ring provides distinct photochemical properties that are valuable in scientific research.
Properties
CAS No. |
183852-17-7 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-1-(diazirin-1-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)11(17)12(16-8-15-16)18-10-6-4-9(14)5-7-10/h4-8,12H,1-3H3 |
InChI Key |
WEMBBHCMNFNNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=N1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
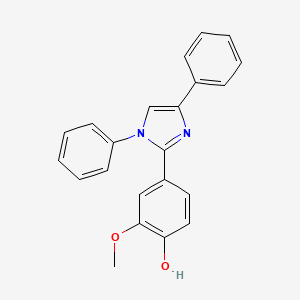
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
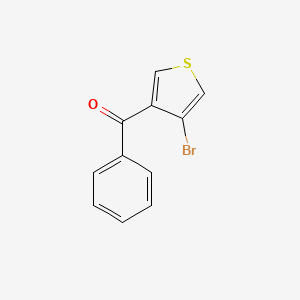
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
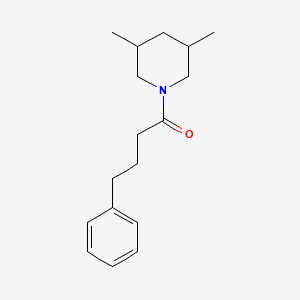
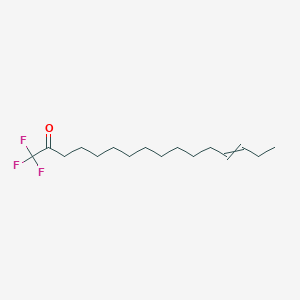
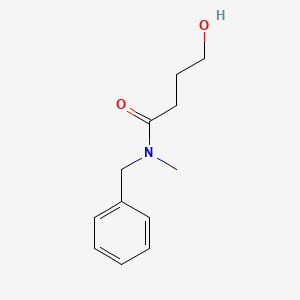
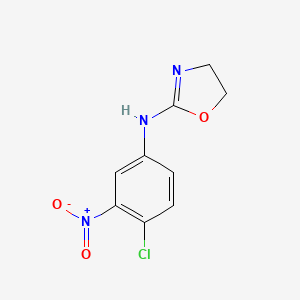
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
